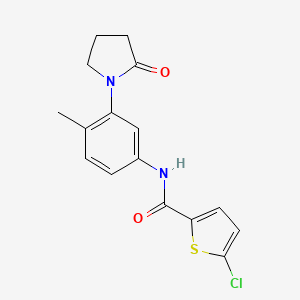

5-chloro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a novel antithrombotic agent . It is an oral, direct factor Xa inhibitor . The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .

Synthesis Analysis

The synthesis of this compound involves the combination of the morpholinone and the 5-chlorothiophene-2-carboxamide moiety within the oxazolidinone FXa inhibitors . The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity .Molecular Structure Analysis

The molecular structure of this compound was clarified by the X-ray crystal structure of the compound in complex with human FXa .Chemical Reactions Analysis

The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency for nonbasic 5 . The combination of the morpholinone and the 5-chlorothiophene-2-carboxamide moiety within the oxazolidinone FXa inhibitors resulted in subnano-molar in vitro potency .Physical And Chemical Properties Analysis

The physical properties of similar compounds include a melting point of 224-228°C and a boiling point of 409.9°C at 760 mmHg. They are soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile and insoluble in water.Aplicaciones Científicas De Investigación

Synthesis and Antioxidant Activity

A study focused on the synthesis of derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which share structural similarities with the specified compound, demonstrated their potent antioxidant activities. These compounds exhibited significant antioxidant effects, with some showing higher activity than ascorbic acid, highlighting their potential as novel antioxidants in therapeutic applications (Tumosienė et al., 2019).

Antimicrobial Potential

Another research synthesized compounds structurally related to the specified chemical, exploring their antimicrobial properties. These compounds were tested against various bacterial and fungal strains, revealing promising antimicrobial activities, which indicates their potential application in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Anticancer Activity

Further research into thiophene and thiazolyl-thiophene derivatives, which share the thiophene core with the compound , showcased their synthesis and evaluation for anticancer activity. These studies reveal the potential of thiophene-based compounds in inhibiting cancer cell lines, suggesting a pathway for developing anticancer drugs (Atta & Abdel‐Latif, 2021).

Structural Studies and Potential as Anticonvulsants

Research on the crystal structures of certain anticonvulsant enaminones offers insights into the molecular conformation and potential therapeutic applications of similar compounds. These studies highlight the significance of structural analysis in understanding the biological activities of such molecules (Kubicki, Bassyouni, & Codding, 2000).

Synthesis Techniques and Chemical Characterization

Various studies have detailed the synthesis and characterization of related compounds, providing a foundation for further research on the specified chemical. These works contribute to the broader understanding of thiophene derivatives and their applications, ranging from materials science to pharmaceuticals (Abdalha et al., 2011).

Mecanismo De Acción

Target of Action

The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a crucial role in the coagulation cascade, where it catalyzes the conversion of prothrombin to thrombin . Thrombin, in turn, has several thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors .

Mode of Action

The compound acts as a direct inhibitor of FXa . It interacts with the neutral ligand chlorothiophene in the S1 subsite of FXa . This interaction allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

The compound’s action affects the blood coagulation pathway . By inhibiting FXa, it disrupts the conversion of prothrombin to thrombin, thereby affecting the downstream effects of thrombin, such as the conversion of fibrinogen to fibrin and the activation of platelets . This results in an overall antithrombotic effect.

Pharmacokinetics

The compound is characterized by good oral bioavailability and high potency . The oxazolidinone class, to which this compound belongs, is generally known for its favorable pharmacokinetic profile . .

Result of Action

The inhibition of FXa by this compound leads to a decrease in thrombin formation, which in turn reduces the conversion of fibrinogen to fibrin and the activation of platelets . This results in an overall antithrombotic effect , making the compound a promising drug candidate for the prevention and treatment of thromboembolic diseases in venous and arterial systems .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. It’s important to note that the compound’s interaction with its target, FXa, occurs in the complex environment of the blood coagulation cascade, which involves multiple enzymes and cofactors .

Safety and Hazards

Direcciones Futuras

The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . It is considered a promising drug candidate for the prevention and treatment of thromboembolic diseases in venous and arterial systems . The current study deciphers the combined ligand- and structure-based computational insights to profile structural determinants for the selectivity of representative diverse classes of FXa-selective, thrombin-selective, as well as dual FXa-thrombin high affinity inhibitors .

Análisis Bioquímico

Biochemical Properties

It has been suggested that the compound interacts with certain enzymes, such as coagulation factor X

Cellular Effects

Given its potential interaction with enzymes like coagulation factor X , it may influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is suggested that the compound may interact with enzymes such as coagulation factor X . These interactions could lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.

Propiedades

IUPAC Name |

5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O2S/c1-10-4-5-11(9-12(10)19-8-2-3-15(19)20)18-16(21)13-6-7-14(17)22-13/h4-7,9H,2-3,8H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDSHWSVUNELGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(S2)Cl)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(azepane-1-sulfonyl)-2-chlorophenyl]-2-chloroacetamide](/img/structure/B2939100.png)

![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-Methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]prop-2-enamide](/img/structure/B2939106.png)

![N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-methylacetamide](/img/structure/B2939108.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2939122.png)